Chloromethyl 6-{[(tert-butoxy)carbonyl]amino}hexanoate
Description
Chloromethyl 6-{[(tert-butoxy)carbonyl]amino}hexanoate is a specialized organic compound featuring a tert-butoxycarbonyl (Boc)-protected amine group and a chloromethyl ester moiety. This structure renders it valuable in peptide synthesis and polymer chemistry, where it serves as a bifunctional linker for introducing protected amino groups and reactive ester functionalities. Its dual functionality enables applications in controlled drug delivery systems and sequence-defined polymer synthesis.
Properties
IUPAC Name |
chloromethyl 6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22ClNO4/c1-12(2,3)18-11(16)14-8-6-4-5-7-10(15)17-9-13/h4-9H2,1-3H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXMMQAQHJDYVOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCC(=O)OCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801183407 | |
| Record name | Chloromethyl 6-[[(1,1-dimethylethoxy)carbonyl]amino]hexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801183407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150109-44-7 | |
| Record name | Chloromethyl 6-[[(1,1-dimethylethoxy)carbonyl]amino]hexanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=150109-44-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chloromethyl 6-[[(1,1-dimethylethoxy)carbonyl]amino]hexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801183407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Chloromethyl 6-{[(tert-butoxy)carbonyl]amino}hexanoate can be synthesized through a series of chemical reactions involving tert-butyloxycarbonyl-protected amino acidsThe reaction conditions often include the use of coupling reagents such as N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide, which enhances amide formation without the addition of a base .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using commercially available tert-butyloxycarbonyl-protected amino acids. The process is optimized for high yield and purity, ensuring the compound meets the stringent requirements for pharmaceutical and research applications .
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloromethyl Group
The chloromethyl ester moiety undergoes nucleophilic substitution, facilitating the introduction of heteroatoms or functional groups. Key reactions include:
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Thiol substitution | Sodium hydrosulfide (NaSH), DMF, 50°C, 6h | 6-{[(tert-butoxy)carbonyl]amino}hexanothioate | 78% | |
| Amine alkylation | Benzylamine, K₂CO₃, DCM, RT, 12h | Boc-protected amine-benzyl conjugate | 85% |
This reactivity is exploited to create prodrugs or peptide conjugates, where the chloromethyl group serves as a leaving group.
Deprotection of the Boc Group
The tert-butoxycarbonyl (Boc) group is removed under acidic conditions to expose the free amine:
Deprotection kinetics vary with solvent polarity and acid strength, with TFA providing faster cleavage due to its strong protonating ability.
Ester Hydrolysis
The chloromethyl ester is hydrolyzed to a carboxylic acid under basic or acidic conditions:
| Hydrolysis Type | Reagents/Conditions | Product | Selectivity | Reference |
|---|---|---|---|---|
| Basic hydrolysis | 1M NaOH, THF/H₂O (1:1), 60°C, 4h | 6-{[(tert-butoxy)carbonyl]amino}hexanoic acid | 92% | |
| Acidic hydrolysis | 6M HCl, reflux, 8h | 6-{[(tert-butoxy)carbonyl]amino}hexanoic acid | 85% |
Basic conditions generally offer higher yields due to minimized side reactions like Boc-group degradation.
Comparative Reactivity with Structural Analogs
The compound’s reactivity differs from positional isomers due to steric and electronic effects:
| Compound | Chloromethyl Reactivity | Boc Deprotection Rate |
|---|---|---|
| Chloromethyl 2-Boc-aminohexanoate | Moderate | Fast (TFA, 1h) |
| Chloromethyl 6-Boc-aminohexanoate | High | Moderate (TFA, 2h) |
The elongated carbon chain in the 6-position reduces steric hindrance, enhancing nucleophilic substitution rates.
Scientific Research Applications
Chloromethyl 6-{[(tert-butoxy)carbonyl]amino}hexanoate is extensively used in scientific research due to its unique properties. Some of its applications include:
Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.
Pharmaceutical Development: It is used in the development of new drugs and therapeutic agents.
Biological Research: The compound is employed in studies involving amino acid derivatives and peptide synthesis.
Industrial Applications: It is used in the production of fine chemicals and pharmaceutical intermediates
Mechanism of Action
The mechanism of action of Chloromethyl 6-{[(tert-butoxy)carbonyl]amino}hexanoate involves its interaction with molecular targets and pathways in biological systems. The compound exerts its effects by participating in chemical reactions that modify the structure and function of target molecules. These interactions are crucial for its applications in organic synthesis and pharmaceutical development .
Comparison with Similar Compounds
Structural and Functional Variations
The compound is compared to structurally related derivatives, focusing on substituents, protecting groups, and ester moieties. Key examples include:
6-((tert-Butoxycarbonyl)amino)hexanoic Acid (3a)
- Structure : Carboxylic acid instead of chloromethyl ester.
- Synthesis: Prepared via Boc-protection of 6-aminohexanoic acid using di-tert-butyl dicarbonate and triethylamine (TEA) in methanol under reflux .
- Applications : Intermediate for further derivatization, such as ester formation or coupling reactions.
Methyl 2-((Fmoc)amino)-6-((Boc)amino)hexanoate (2a)
- Structure : Methyl ester and additional Fmoc (fluorenylmethyloxycarbonyl)-protected amine at position 2.
- Synthesis : Derived from lysine-Fmoc-NBoc using HOBt, EDC·HCl, and MeCN/MeOH under argon, achieving 97.3% yield .
- Applications: Dual-protected monomer for sequence-defined copolymer synthesis, enabling orthogonal deprotection strategies .
(S)-6-(((Benzyloxy)carbonyl)amino)-2-((Boc)amino)hexanoate (BD18815)
- Structure : Benzyloxycarbonyl (Cbz) and Boc dual protection, with a stereocenter at position 2.
- Properties : High purity (97%) and commercial availability in gram scales .
- Applications : Chiral building block for peptide and polymer chemistry.
(S)-tert-Butyl 6-amino-2-((Boc)amino)hexanoate Hydrochloride (BD240483)
- Structure: Hydrochloride salt of a Boc-protected amino ester.
- Properties : Soluble in polar solvents (e.g., DMF, DMSO) due to ionic character .
- Applications : Acid-labile intermediates for drug discovery.
6-(Boc-amino)-1-hexanol
- Structure : Terminal hydroxyl group instead of chloromethyl ester.
- Synthesis: Derived from TERT-BUTYL N-(6-HYDROXYHEXYL)CARBAMATE, a precursor to alkylating agents like 6-(Boc-amino)-hexyl bromide .
- Applications : Pharmaceutical intermediate for prodrugs and polymer initiators .
Comparative Data Table
Biological Activity
Chloromethyl 6-{[(tert-butoxy)carbonyl]amino}hexanoate is a compound that has garnered interest in pharmaceutical and biochemical research due to its structural features and potential biological activities. This article explores its biological activity, synthesis, and applications, drawing from diverse sources.
Chemical Structure and Properties
This compound is characterized by a chloromethyl group and a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. Its molecular formula is CHClNO, with a molecular weight of approximately 275.77 g/mol. The presence of these functional groups facilitates various chemical transformations, making it valuable in organic synthesis and drug development .
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Boc-protected amino acid : This is achieved by reacting hexanoic acid derivatives with tert-butoxycarbonyl anhydride.
- Chloromethylation : The Boc-protected amino acid undergoes chloromethylation using chloromethyl methyl ether or similar reagents.
- Purification : The final product is purified through recrystallization or chromatography techniques.
Potential Biological Applications
- Enzyme Inhibition : The compound may interact with various enzymes, potentially inhibiting their activity. This could be particularly relevant in designing drugs for conditions where enzyme regulation is crucial.
- Antioxidant Activity : Research on related compounds indicates that they may possess antioxidant properties, which can help in reducing oxidative stress in biological systems .
- Anti-inflammatory Effects : Some studies suggest that tert-butoxycarbonyl derivatives exhibit anti-inflammatory properties, comparable to standard anti-inflammatory drugs .
Comparative Analysis with Similar Compounds
To better understand the unique aspects of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Tert-butyl 4-[2-[(2-methylpropan-2-yl)oxycarbonyl]anilino]-3-nitrobenzoate | Contains a nitro group and an aromatic system | More complex aromatic structure |
| (S)-1-tert-Butyl 6-methyl 2-((tert-butoxycarbonyl)amino)hexanedioate | Contains two carboxylic acid functionalities | More polar due to additional carboxylic group |
| Chloromethyl 6-aminohexanoate | Lacks the tert-butoxycarbonyl protection | More reactive amine without protection |
This compound stands out due to its specific protective group that enhances stability during synthesis while allowing for subsequent modifications, making it a valuable intermediate in organic synthesis and pharmaceutical development.
Case Studies and Research Findings
Research into the biological activities of similar compounds has shown promising results:
- Anti-inflammatory Studies : In vitro studies on tert-butoxycarbonyl cyclohexanones have demonstrated significant anti-inflammatory effects, indicating that modifications to the structure can enhance therapeutic potential .
- Antioxidant Activity : Studies have shown that certain derivatives exhibit antioxidant activities comparable to established standards, suggesting a pathway for further exploration in drug development .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Chloromethyl 6-{[(tert-butoxy)carbonyl]amino}hexanoate, and how can intermediates be characterized?
- Methodological Answer : A common approach involves multi-step protection-deprotection strategies. For example, tert-butoxycarbonyl (Boc) protection of the amine group can be achieved using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., triethylamine in THF). The chloromethyl ester group is typically introduced via reaction of the carboxylic acid with chloromethylating agents (e.g., chloromethyl chloroformate). Characterization of intermediates should include H/C NMR for structural confirmation, HPLC for purity assessment (>95%), and mass spectrometry (ESI-MS) for molecular weight verification .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Although specific toxicity data for this compound may be limited, structurally similar Boc-protected chloromethyl esters require:
- Ventilation : Use fume hoods to avoid inhalation of vapors .
- PPE : Nitrile gloves, lab coats, and safety goggles .
- Storage : In airtight containers at 2–8°C, away from strong acids/bases to prevent Boc-group cleavage .
Q. How can researchers verify the stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies:
- pH Stability : Dissolve the compound in buffers (pH 3–10) and monitor degradation via HPLC at 24/48/72-hour intervals. Boc groups are labile under acidic conditions (pH <3) .
- Thermal Stability : Incubate samples at 25°C, 40°C, and 60°C for 1–4 weeks. Use TLC or NMR to detect decomposition products like tert-butanol or CO .
Advanced Research Questions
Q. What computational methods are suitable for predicting the reactivity of the chloromethyl ester group in nucleophilic substitutions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) can model transition states and activation energies for reactions with nucleophiles (e.g., amines, thiols). Compare computed Mulliken charges on the chloromethyl carbon with experimental reaction rates to validate predictions .
Q. How can conflicting data on the compound’s solubility in polar aprotic solvents be resolved?
- Methodological Answer : Systematic solubility studies using dynamic light scattering (DLS) or UV-Vis spectroscopy in solvents like DMF, DMSO, and THF. Note that impurities (e.g., residual tert-butyl groups) can skew results; pre-purify the compound via flash chromatography (silica gel, hexane/EtOAc gradient) .
Q. What experimental designs are optimal for studying the compound’s environmental persistence and biodegradation?
- Methodological Answer : Follow OECD 301 guidelines:
- Biodegradation : Incubate with activated sludge (30 mg/L) under aerobic conditions for 28 days. Monitor via LC-MS for degradation products (e.g., hexanoic acid derivatives).
- Ecotoxicology : Use Daphnia magna or algal growth inhibition assays to assess acute toxicity (EC) .
Q. How does the steric hindrance of the Boc group influence regioselectivity in peptide coupling reactions?
- Methodological Answer : Compare coupling efficiency (e.g., HATU/DIPEA) between Boc-protected and unprotected amines. Use H NMR to track reaction progress and MALDI-TOF MS to confirm product regiochemistry. Steric effects typically reduce coupling yields by 20–40% in Boc-protected systems .
Data Contradiction Analysis
Q. How to address discrepancies in reported reaction yields for Boc deprotection under acidic conditions?
- Methodological Answer : Variability often arises from residual moisture or acid strength. Standardize conditions using TFA in DCM (1:1 v/v) at 0°C for 30 minutes. Quantify deprotection via ninhydrin test or F NMR (if using TFA-d). Replicate experiments ≥3 times to ensure reproducibility .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
